6alpha,9alpha-Difluoroprednisolone 17-Acetate chemical structure and properties
6alpha,9alpha-Difluoroprednisolone 17-Acetate chemical structure and properties
Technical Guide: 6 ,9 -Difluoroprednisolone 17-Acetate
Chemical Structure, Synthesis, and Pharmacological Properties
Executive Summary
6
This compound represents a critical structural scaffold in the development of "super-potent" topical corticosteroids. It is the 17-ester derivative of 6
Structural Elucidation & Stereochemistry[2]
The molecule is built upon the pregna-1,4-diene-3,20-dione backbone.[1][2] Its pharmacological potency is dictated by precise stereochemical modifications.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | (6$\alpha |
| CAS Number | 23674-85-3 |
| Molecular Formula | C |
| Molecular Weight | 438.46 g/mol |
| Chirality | 8 Chiral Centers (8S, 9R, 10S, 11S, 13S, 14S, 17R, plus 6S configuration) |
Structural Activity Map (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) governing the molecule's potency.[1][2]
Figure 1: Structure-Activity Relationship (SAR) of 6
Physicochemical Profile
Understanding the physicochemical properties is essential for formulation and analytical method development.
| Property | Value/Description |
| Physical State | White to off-white crystalline powder.[1][2] |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, chloroform, and DMSO.[1][2] |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to acetate ester).[1][2] |
| Melting Point | Typically >200°C (decomposition).[2] Note: Polymorphism may affect exact range. |
| Stability | Sensitive to hydrolysis (ester cleavage) under basic conditions.[2] 6-F group can undergo epimerization to 6 |
Synthetic Methodology: The Orthoester Rearrangement
Direct esterification of the 17
Reaction Pathway[1][2]
-
Precursor: 6
,9 -Difluoroprednisolone (Free alcohol).[1][2] -
Step 1 (Orthoester Formation): Reaction with triethyl orthoacetate in the presence of an acid catalyst (
-TsOH).[1][2] -
Step 2 (Hydrolysis/Rearrangement): Treatment with dilute acid leads to the specific formation of the 17-monoacetate.[2]
Detailed Protocol
Reagents:
-
6
,9 -Difluoroprednisolone (1.0 eq)[1][2] -
-Toluenesulfonic acid (
-TsOH) (Catalytic amount, 0.05 eq)[1][2] -
Solvent: DMF or Dioxane
-
Hydrolysis: 0.1 N HCl / Methanol
Workflow:
-
Cyclization: Dissolve the steroid in anhydrous DMF. Add triethyl orthoacetate and
-TsOH.[2] Heat to 100°C for 2-4 hours.-
Checkpoint: Monitor TLC/HPLC for disappearance of starting material and formation of the less polar 17,21-ethylorthoacetate cyclic adduct.[2]
-
-
Hydrolysis: Cool the reaction mixture to room temperature. Add a mixture of Methanol/0.1 N HCl (10:1).[2] Stir for 1 hour.
-
Isolation: Pour the mixture into ice-cold water. The product will precipitate.[4] Filter, wash with water, and dry.[1][2][4]
-
Purification: Recrystallize from Methanol/Dichloromethane to remove any 21-acetate isomer formed.
Synthesis Flowchart (Graphviz)
Figure 2: Orthoester rearrangement pathway for specific 17-acetylation.[1][2]
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
HPLC Method (Stability Indicating)
A reverse-phase method is required to separate the 17-acetate from the 21-acetate and the 11-keto impurities.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 238-240 nm (characteristic of the dienone A-ring).[1][2]
Pharmacological Context & Applications
Mechanism of Action
The 6
-
Receptor Binding: The 9
-F increases the acidity of the 11 -OH, strengthening the hydrogen bond with the Glucocorticoid Receptor (GR) (specifically Asn-564 in the ligand-binding domain).[1][2] -
Metabolic Resistance: The 6
-F blocks C6-hydroxylation, a major metabolic clearance pathway in the liver, thereby extending the half-life.[2]
Role in Drug Development[2]
-
Intermediate: It is the immediate precursor to Difluprednate (which is the 21-acetate-17-butyrate diester).[1][2]
-
Impurity: In Difluprednate formulations, the 17-acetate can appear as a degradation product if the 21-ester hydrolyzes or if acyl migration occurs.[2]
-
Potency: As a standalone entity, the 17-acetate is expected to be a potent topical vasoconstrictor, likely Class I or II (Super-potent/Potent) in the US classification system.[1][2]
References
-
National Center for Biotechnology Information . (n.d.).[2] PubChem Compound Summary for CID 122129572, 6alpha,9alpha-Difluoroprednisolone 17-Acetate. Retrieved from [Link][1][2]
-
U.S. Food and Drug Administration (FDA) . (2008).[2] Durezol (difluprednate ophthalmic emulsion) Labeling. Retrieved from [Link][1][2]
-
Google Patents . (1973).[2] US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone.[1][2] Retrieved from [1][2]
Sources
- 1. 6alpha,9alpha-Difluoroprednisolone 17-Acetate | C23H28F2O6 | CID 122129572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone,compositions and use - Google Patents [patents.google.com]
